molecular formula C12H11FN2O2S B3019772 Ethyl 4-amino-3-(4-fluorophenyl)-1,2-thiazole-5-carboxylate CAS No. 100361-54-4

Ethyl 4-amino-3-(4-fluorophenyl)-1,2-thiazole-5-carboxylate

Cat. No. B3019772
Key on ui cas rn: 100361-54-4
M. Wt: 266.29
InChI Key: MSAJPWUZVXXYQR-UHFFFAOYSA-N
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Patent
US04539328

Procedure details

Under a nitrogen atmosphere, a stirred suspension of 2-(4-fluorophenyl)-2-(4-methylphenylsulfonyloxy)iminoacetonitrile (64.0 g, 0.2 mole) and triethylamine (61.8 g, 0.61 mole) in 1 l of absolute ethanol was cooled to 5° C. Ethyl 2-mercaptoacetate (26.8 g, 0.22 mole) was added dropwise over a four hour period. The reaction mixture was then stirred for 16 hours and warmed to room temperature. The reaction mixture was concentrated and poured into 2 l of ice water. The resultant precipitate was collected by filtration. The solid filter cake was washed with water and dried. The solid was dissolved in 1.5 l of boiling heptane, and the solution was slurried with silica gel. The hot mixture was filtered; on cooling the filtrate, the solid recrystallized and was collected by filtration, washed with heptane, and dried to give ethyl 3-(4-fluorophenyl)-4-amino-5-isothiazolecarboxylate (22.0 g, mp 137°-139° C.).
Name
2-(4-fluorophenyl)-2-(4-methylphenylsulfonyloxy)iminoacetonitrile
Quantity
64 g
Type
reactant
Reaction Step One
Quantity
61.8 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:8](=[N:11]OS(C2C=CC(C)=CC=2)(=O)=O)[C:9]#[N:10])=[CH:4][CH:3]=1.C(N(CC)CC)C.[SH:30][CH2:31][C:32]([O:34][CH2:35][CH3:36])=[O:33]>C(O)C>[F:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]2[C:9]([NH2:10])=[C:31]([C:32]([O:34][CH2:35][CH3:36])=[O:33])[S:30][N:11]=2)=[CH:6][CH:7]=1

Inputs

Step One
Name
2-(4-fluorophenyl)-2-(4-methylphenylsulfonyloxy)iminoacetonitrile
Quantity
64 g
Type
reactant
Smiles
FC1=CC=C(C=C1)C(C#N)=NOS(=O)(=O)C1=CC=C(C=C1)C
Name
Quantity
61.8 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
1 L
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
26.8 g
Type
reactant
Smiles
SCC(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was then stirred for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
warmed to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
ADDITION
Type
ADDITION
Details
poured into 2 l of ice water
FILTRATION
Type
FILTRATION
Details
The resultant precipitate was collected by filtration
FILTRATION
Type
FILTRATION
Details
The solid filter cake
WASH
Type
WASH
Details
was washed with water
CUSTOM
Type
CUSTOM
Details
dried
DISSOLUTION
Type
DISSOLUTION
Details
The solid was dissolved in 1.5 l of boiling heptane
FILTRATION
Type
FILTRATION
Details
The hot mixture was filtered
TEMPERATURE
Type
TEMPERATURE
Details
on cooling the filtrate
CUSTOM
Type
CUSTOM
Details
the solid recrystallized
FILTRATION
Type
FILTRATION
Details
was collected by filtration
WASH
Type
WASH
Details
washed with heptane
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
FC1=CC=C(C=C1)C1=NSC(=C1N)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 22 g
YIELD: CALCULATEDPERCENTYIELD 41.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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